PDE4D Inhibitory Potency of Azetidine Dihydrothienopyridine Class vs. Unsubstituted Core Scaffold
The US11384096 patent establishes that substituted azetidine dihydrothienopyridines achieve nanomolar PDE4D inhibition when the azetidine ring bears an aryl or heteroaryl carbonyl substituent, whereas the unsubstituted core scaffold (6,7-dihydrothieno[3,2-c]pyridine lacking azetidine decoration) shows no measurable PDE4 inhibition at equivalent concentrations [1]. Although (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone itself is not an exemplified compound in the issued patent, its structure fully conforms to the generic Markush formula (I) and specifically embodies the furan-3-yl carbonyl substitution pattern described as active [1].
| Evidence Dimension | PDE4D catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class SAR (see below). |
| Comparator Or Baseline | Patent Example 1: IC50 = 30 nM (PDE4D) [1]; Patent Example 3: IC50 = 10 nM (PDE4D) [1]; Unsubstituted 6,7-dihydrothieno[3,2-c]pyridine core: inactive [1]. |
| Quantified Difference | Class representatives achieve 10–30 nM IC50 vs. inactive core scaffold; target compound structurally positioned within the active substitution space. |
| Conditions | Human PDE4D catalytic domain; in vitro enzymatic assay (BindingDB data for patent examples) [1]. |
Why This Matters
This class-level evidence indicates that the azetidine-furan pharmacophore is essential for PDE4 engagement, and procurement of the target compound provides a scaffold-validated entry point for PDE4 inhibitor lead optimization, unlike the inactive core scaffold.
- [1] Union Therapeutics A/S. Substituted azetidine dihydrothienopyridines and their use as phosphodiesterase inhibitors. US Patent 11,384,096 B2. Issued July 12, 2022. View Source
